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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for the immunofluorescence staining of the

p11 protein, also known as S100A10. p11 is a member of the S100 family of calcium-binding

proteins and is implicated in various cellular processes, including membrane trafficking and the

regulation of ion channels and receptors. Notably, p11 plays a significant role in

neuropsychiatric disorders, particularly depression, through its interaction with serotonin

receptors.[1][2][3] These protocols are designed to guide researchers in the accurate detection

and visualization of p11 in both cultured cells and tissue sections.

Data Presentation
For successful immunofluorescence staining, the appropriate choice and dilution of antibodies,

as well as optimized fixation and permeabilization methods, are crucial. The following table

summarizes recommended starting concentrations and conditions for commercially available

anti-p11 antibodies. It is important to note that optimal conditions may vary depending on the

specific cell or tissue type and experimental setup, and therefore, further optimization by the

end-user is recommended.
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Antibody
Identifier

Host Species Clonality

Recommended
Dilution/Conce
ntration (ICC-
IF/IHC)

Fixation/Perme
abilization
Recommendati
on

Atlas Antibodies

HPA038410
Rabbit Polyclonal

0.25-2 µg/ml

(ICC-IF) / 1:200 -

1:500 (IHC)

PFA/Triton X-100

Novus

Biologicals

NBP1-82458

Rabbit Polyclonal
1:200 - 1:500

(IHC-P)
Formalin/Paraffin

Experimental Protocols
This section provides detailed methodologies for immunofluorescence staining of p11 in

cultured cells, frozen tissue sections, and formalin-fixed, paraffin-embedded (FFPE) tissue

sections.

Protocol 1: Immunofluorescence Staining of p11 in
Cultured Cells
This protocol is suitable for cells grown on coverslips or in chamber slides.[4][5][6][7]

Materials:

Phosphate-Buffered Saline (PBS)

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

Permeabilization Solution: 0.25% Triton X-100 in PBS

Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary

antibody) in PBS with 0.1% Triton X-100

Primary Antibody: Anti-p11 antibody (e.g., Atlas Antibodies HPA038410)
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Secondary Antibody: Fluorophore-conjugated secondary antibody corresponding to the host

species of the primary antibody

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

Antifade Mounting Medium

Procedure:

Cell Culture: Culture cells to the desired confluency on sterile glass coverslips or chamber

slides.

Washing: Gently wash the cells three times with PBS for 5 minutes each.

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at

room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1

hour at room temperature.

Primary Antibody Incubation: Dilute the anti-p11 primary antibody in Blocking Buffer to the

recommended concentration (e.g., 0.25-2 µg/ml). Incubate the cells with the diluted primary

antibody overnight at 4°C in a humidified chamber.

Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes

each.

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in

Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1-2 hours at room

temperature, protected from light.
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Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes

each, protected from light.

Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to

stain the nuclei.

Washing: Wash the cells twice with PBS.

Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

Imaging: Visualize the staining using a fluorescence or confocal microscope.

Protocol 2: Immunofluorescence Staining of p11 in
Frozen Tissue Sections
This protocol is suitable for fresh or frozen tissue samples.[4][8]

Materials:

Optimal Cutting Temperature (OCT) compound

Cryostat

PBS

Fixation Solution: Cold acetone or 4% PFA in PBS

Permeabilization Solution (if using PFA fixation): 0.25% Triton X-100 in PBS

Blocking Buffer: 5% Normal Goat Serum in PBS with 0.1% Triton X-100

Primary Antibody: Anti-p11 antibody

Secondary Antibody: Fluorophore-conjugated secondary antibody

Nuclear Counterstain: DAPI

Antifade Mounting Medium
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Procedure:

Tissue Preparation: Snap-freeze fresh tissue in isopentane cooled with liquid nitrogen and

embed in OCT compound.

Sectioning: Cut 5-10 µm thick sections using a cryostat and mount them on charged

microscope slides.

Fixation:

Acetone Fixation: Immerse slides in pre-chilled (-20°C) acetone for 10 minutes. Air dry for

10 minutes.

PFA Fixation: Immerse slides in 4% PFA in PBS for 15 minutes at room temperature.

Washing: Wash slides three times with PBS for 5 minutes each.

Permeabilization (for PFA fixed sections): Incubate slides in 0.25% Triton X-100 in PBS for

10 minutes.

Washing (for PFA fixed sections): Wash slides three times with PBS for 5 minutes each.

Blocking: Incubate sections with Blocking Buffer for 1 hour at room temperature.

Primary Antibody Incubation: Apply diluted anti-p11 primary antibody and incubate overnight

at 4°C.

Washing: Wash slides three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Apply diluted fluorophore-conjugated secondary antibody

and incubate for 1-2 hours at room temperature, protected from light.

Washing: Wash slides three times with PBS for 5 minutes each, protected from light.

Counterstaining: Incubate with DAPI solution for 5 minutes.

Washing: Wash slides twice with PBS.
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Mounting: Coverslip with antifade mounting medium.

Imaging: Visualize using a fluorescence or confocal microscope.

Protocol 3: Immunofluorescence Staining of p11 in
FFPE Tissue Sections
This protocol requires an additional antigen retrieval step to unmask epitopes.[9][10]

Materials:

Xylene or a xylene substitute

Ethanol (100%, 95%, 70%)

Deionized water

Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH

6.0)

Hydrophobic barrier pen

PBS

Permeabilization Solution: 0.25% Triton X-100 in PBS

Blocking Buffer: 5% Normal Goat Serum in PBS with 0.1% Triton X-100

Primary Antibody: Anti-p11 antibody

Secondary Antibody: Fluorophore-conjugated secondary antibody

Nuclear Counterstain: DAPI

Antifade Mounting Medium

Procedure:

Deparaffinization and Rehydration:
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Immerse slides in xylene (2 changes for 5 minutes each).

Immerse in 100% ethanol (2 changes for 3 minutes each).

Immerse in 95% ethanol (1 change for 3 minutes).

Immerse in 70% ethanol (1 change for 3 minutes).

Rinse with deionized water.

Antigen Retrieval:

Heat slides in Antigen Retrieval Buffer at 95-100°C for 20-30 minutes.

Allow slides to cool to room temperature in the buffer.

Washing: Wash slides three times with PBS for 5 minutes each.

Permeabilization: Incubate slides in 0.25% Triton X-100 in PBS for 10 minutes.

Washing: Wash slides three times with PBS for 5 minutes each.

Blocking: Draw a hydrophobic barrier around the tissue section and apply Blocking Buffer for

1 hour at room temperature.

Primary Antibody Incubation: Apply diluted anti-p11 primary antibody and incubate overnight

at 4°C.

Washing: Wash slides three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Apply diluted fluorophore-conjugated secondary antibody

and incubate for 1-2 hours at room temperature, protected from light.

Washing: Wash slides three times with PBS for 5 minutes each, protected from light.

Counterstaining: Incubate with DAPI solution for 5 minutes.

Washing: Wash slides twice with PBS.
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Mounting: Coverslip with antifade mounting medium.

Imaging: Visualize using a fluorescence or confocal microscope.

Signaling Pathways and Experimental Workflows
BDNF-TrkB-MAPK Signaling Pathway for p11 Induction
Brain-Derived Neurotrophic Factor (BDNF) has been shown to upregulate the expression of

p11.[11][12][13] This signaling cascade is initiated by the binding of BDNF to its high-affinity

receptor, Tropomyosin receptor kinase B (TrkB). This binding event leads to the dimerization

and autophosphorylation of TrkB, which in turn activates several downstream signaling

pathways, including the Ras-MAPK/ERK pathway.[14][15][16] The activation of this pathway

ultimately leads to the modulation of gene expression, including the increased transcription of

the S100A10 gene, resulting in higher levels of the p11 protein.
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Caption: BDNF-TrkB-MAPK signaling pathway leading to p11 expression.

Experimental Workflow for p11 Immunofluorescence
The following diagram illustrates the general workflow for the immunofluorescence staining of

p11.
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Caption: General experimental workflow for p11 immunofluorescence staining.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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